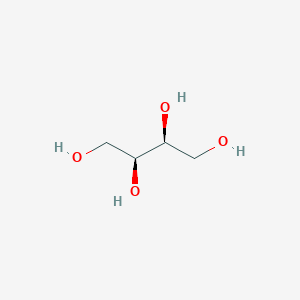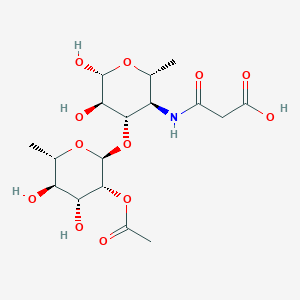
Qui4NMal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Qui4NMal is a chemical compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific enzyme. This enzyme, called quinone reductase 2 (QR2), is involved in a variety of cellular processes, including the regulation of oxidative stress and the metabolism of certain drugs. In
Wirkmechanismus
Qui4NMal selectively inhibits the activity of Qui4NMal by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function of reducing quinones, which leads to an increase in oxidative stress within the cell.
Biochemical and Physiological Effects:
Qui4NMal has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) within cells, which can lead to oxidative stress and cell death. Additionally, Qui4NMal has been shown to alter the expression of various genes involved in oxidative stress and cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Qui4NMal in lab experiments is its ability to selectively inhibit the activity of Qui4NMal. This allows researchers to study the specific role of Qui4NMal in cellular processes, without affecting other enzymes or cellular pathways. However, one limitation of using Qui4NMal is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Qui4NMal. One area of interest is the development of new drugs that target Qui4NMal, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of Qui4NMal, as well as its potential toxicity and limitations in lab experiments.
Synthesemethoden
Qui4NMal can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with N-methyl-4-aminophenol in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure Qui4NMal.
Wissenschaftliche Forschungsanwendungen
Qui4NMal has been used in various scientific research applications, including the study of oxidative stress and the development of new drugs. It has been shown to selectively inhibit the activity of Qui4NMal, which plays a critical role in regulating oxidative stress in cells. Additionally, Qui4NMal has been used to study the metabolism of certain drugs, including anticancer agents.
Eigenschaften
CAS-Nummer |
151299-42-2 |
|---|---|
Produktname |
Qui4NMal |
Molekularformel |
C17H27NO12 |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
3-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-3-acetyloxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydroxy-2-methyloxan-3-yl]amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C17H27NO12/c1-5-10(18-8(20)4-9(21)22)14(13(25)16(26)27-5)30-17-15(29-7(3)19)12(24)11(23)6(2)28-17/h5-6,10-17,23-26H,4H2,1-3H3,(H,18,20)(H,21,22)/t5-,6+,10-,11+,12-,13-,14+,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
YEXKHDSGIBZZPH-FSIRCQHCSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O |
SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O |
Synonyme |
4,6-dideoxy-4-malonylamino-D-glucose 4,6-dideoxy-4-malonylaminoglucose Qui4NMal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






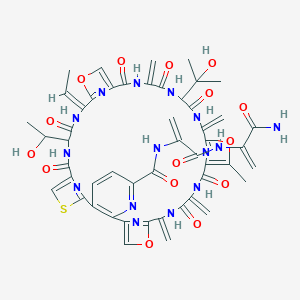
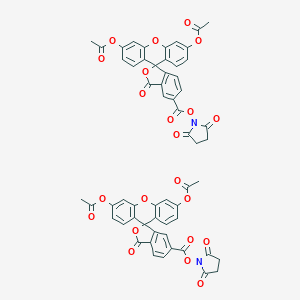
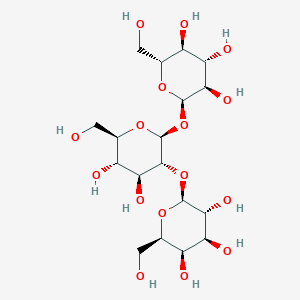

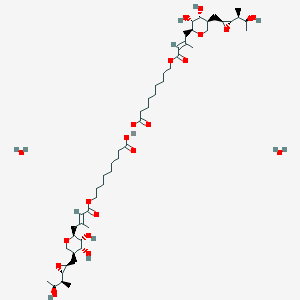
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)


